molecular formula C29H32Cl2N2O5S B608699 ルソトロムボパグ CAS No. 1110766-97-6

ルソトロムボパグ

カタログ番号: B608699
CAS番号: 1110766-97-6
分子量: 591.5 g/mol
InChIキー: NOZIJMHMKORZBA-KJCUYJGMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ルスルモパグは、経口生物学的利用能を有する、小型のトロンボポエチン受容体アゴニストです。 主に、慢性肝疾患の成人患者で、手術を受ける予定の血小板減少症の治療に使用されます 。血小板減少症は、血小板数が異常に低いことを特徴とする状態であり、出血リスクの増加につながる可能性があります。 ルスルモパグは、血小板産生を増加させ、その結果、医療処置前の血小板輸血の必要性を減らすのに役立ちます .

科学的研究の応用

Lusutrombopag has several scientific research applications, including:

作用機序

ルスルモパグは、内因性トロンボポエチンの生物学的活動を模倣することによってその効果を発揮します。それは、巨核球に発現しているトロンボポエチン受容体(TPOR)に対するアゴニストとして作用します。TPORの膜貫通ドメインに結合することによって、ルスルモパグは、造血幹細胞からの巨核球系前駆細胞の増殖と分化を誘導します。 これにより、血小板産生が増加します .

類似の化合物との比較

類似の化合物

ルスルモパグの独自性

ルスルモパグは、その特定の作用機序と、慢性肝疾患の患者の血小板減少症の治療における有効性において独特です。アバトロムボパグもトロンボポエチン受容体アゴニストですが、ルスルモパグは異なる化学構造と薬物動態プロファイルを持っています。 一方、フォスタマチンブは、別の経路(SYK)を標的とし、異なるタイプの血小板減少症に使用されます .

将来の方向性

Lusutrombopag is currently in phase III development in various European countries including Austria, Belgium, Germany, and the UK . It represents a promising emerging therapeutic option for the treatment of thrombocytopenia in adult patients with chronic liver disease who are scheduled to undergo a procedure .

生化学分析

Biochemical Properties

Lusutrombopag acts as an agonist for the thrombopoietin receptor (TPOR) expressed on megakaryocytes . It binds to the transmembrane domain of the receptor and induces thrombocytopoiesis by targeting the same signal transduction system as that of endogenous thrombopoietin .

Cellular Effects

Lusutrombopag stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, resulting in an increased platelet production . This leads to an increase in the platelet count, which is particularly beneficial for patients with chronic liver disease who often suffer from thrombocytopenia .

Molecular Mechanism

The mechanism of action of Lusutrombopag involves its binding to the transmembrane domain of the thrombopoietin receptor (TPOR) expressed on megakaryocytes . This binding triggers the proliferation and differentiation of megakaryocytic progenitor cells from hematopoietic stem cells .

Temporal Effects in Laboratory Settings

In clinical trials, Lusutrombopag has shown to significantly increase the proportion of patients who did not require a platelet transfusion prior to the procedure or rescue therapy for bleeding up to 7 days after the scheduled procedure . The duration of sustained platelet count of ≥50 × 10^9/L was significantly longer in the Lusutrombopag group .

Dosage Effects in Animal Models

While specific studies on dosage effects of Lusutrombopag in animal models were not found, a study in a knock-in mouse model showed that Lusutrombopag significantly increased circulating platelets in a dose-dependent manner during 21-day repeated oral administration .

Metabolic Pathways

Lusutrombopag metabolism primarily occurs via CYP4 enzymes, including CYP4A11 . This metabolic process is crucial for the drug’s elimination from the body.

準備方法

合成経路と反応条件

ルスルモパグは、複数段階の化学プロセスによって合成されます。合成には、化合物の主要な構造要素であるチアゾール環の形成が含まれます。 このプロセスには、ハロゲン化、カップリング反応、環化など、いくつかの段階が含まれます 。最終生成物の収率と純度を高くするために、温度、溶媒、触媒などの特定の反応条件が最適化されます。

工業的生産方法

ルスルモパグの工業的生産には、実験室の合成プロセスをスケールアップすることが含まれます。これには、大規模生産のための反応条件の最適化、一貫した品質の確保、および規制基準への適合が含まれます。 生産プロセスは、化合物の完全性を維持しながら、効率的で費用対効果の高いものになるように設計されています .

化学反応の分析

反応の種類

ルスルモパグは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 温度、圧力、pHなどの反応条件は、所望の結果を得るために慎重に制御されます .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応では、ヒドロキシル化誘導体が生成される場合があり、還元反応では、脱酸素化された化合物が生成される場合があります .

科学的研究への応用

ルスルモパグには、次のような科学的研究への応用があります。

類似化合物との比較

Similar Compounds

Uniqueness of Lusutrombopag

Lusutrombopag is unique in its specific mechanism of action and its efficacy in treating thrombocytopenia in patients with chronic liver disease. Unlike avatrombopag, which is also a thrombopoietin receptor agonist, lusutrombopag has a distinct chemical structure and pharmacokinetic profile. Fostamatinib, on the other hand, targets a different pathway (SYK) and is used for a different type of thrombocytopenia .

特性

IUPAC Name

(E)-3-[2,6-dichloro-4-[[4-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34)/b17-13+/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZIJMHMKORZBA-KJCUYJGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCO[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)/C=C(\C)/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32Cl2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027951
Record name Lusutrombopag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble
Record name Lusutrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Lusutrombopag mimics the biological actions of endogenous thrombopoietin (TPO) by acting as an agonist for the thrombopoietin receptor (TPOR) expressed on megakaryocytes. It binds to the transmembrane domain of the receptor and induces thrombocytopoiesis by targeting the same signal transduction system as that of endogenous TPO, which involves the activation of JAK and STAT pathways. It stimulates the proliferation and differentiation of bone marrow progenitor cells into megakaryocytes, which undergoes maturation to act as precursor cells for platelets. A single megakaryocyte produces and releases thousands of platelets upon maturation and series of remodeling events. Lusutrombopag displays high specificity towards human TPORs when compared to murine TPORs. Lusutrombopag may affect other hematopoietic lineages as well, including erythroid, granulocytic and lymphoid lineages. One case of increased leukocyte and erythrocyte counts that prolonged for over 120 days was reported following administration in a patient with liver cirrhosis (LC) due to hepatitis C virus.
Record name Lusutrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1110766-97-6
Record name (2E)-3-[2,6-Dichloro-4-[[[4-[3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl]-2-thiazolyl]amino]carbonyl]phenyl]-2-methyl-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1110766-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lusutrombopag [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110766976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lusutrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lusutrombopag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUSUTROMBOPAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LL5JFU42F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。